molecular formula C9H9F3N2O B2716908 N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide CAS No. 2411248-82-1

N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2716908
CAS No.: 2411248-82-1
M. Wt: 218.179
InChI Key: CZERLMXPYHNLFK-UHFFFAOYSA-N
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Description

N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide typically involves the reaction of 2,2,2-trifluoroethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the reactivity of the pyrrole ring, enables the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amide group.

    2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone: Contains a ketone group instead of an amide group.

Uniqueness

N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide is unique due to the presence of both the trifluoromethyl group and the prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-2-7(15)14-8(9(10,11)12)6-4-3-5-13-6/h2-5,8,13H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZERLMXPYHNLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=CN1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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